1-Bromo-2-(propanesulfonyl)benzene

Descripción general

Descripción

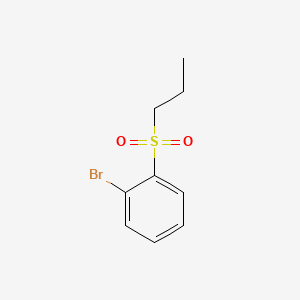

1-Bromo-2-(propanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a propanesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-(propanesulfonyl)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by sulfonation. The general synthetic route involves:

Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-(propanesulfonyl)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The propanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Common reagents for substitution reactions include halogens (Cl₂, Br₂) and sulfonating agents (SO₃/H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different sulfonyl derivatives .

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of 1-Bromo-2-(propanesulfonyl)benzene can be achieved through several methods:

- Electrophilic Aromatic Substitution : This method involves the bromination of 2-(propanesulfonyl)benzene using bromine or a brominating agent.

- Nucleophilic Substitution : The compound can also be synthesized by reacting 1-bromo-2-benzene with a sulfonyl chloride under basic conditions.

Applications in Organic Synthesis

This compound serves as an important building block in organic chemistry. Its applications include:

- Synthesis of Sulfonamide Drugs : The sulfonyl group is crucial in the development of sulfonamide antibiotics. The compound can be used to introduce sulfonamide functionalities into various drug candidates.

- Formation of Complex Organic Molecules : It acts as a precursor for synthesizing more complex molecules through various coupling reactions, such as Suzuki or Heck reactions.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties:

- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit antimicrobial activity, making them candidates for new antibiotic formulations.

- Cancer Research : Some derivatives have been studied for their ability to inhibit specific cancer cell lines, suggesting potential use in anticancer therapies.

Material Science Applications

In material science, this compound is explored for its role in developing novel materials:

- Polymer Chemistry : The compound can be utilized to create functionalized polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

- Dyes and Pigments : Its unique structure allows it to be incorporated into dye molecules, potentially leading to new colorants with desirable characteristics.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Antibacterial Agents : A study demonstrated the successful synthesis of novel antibacterial agents using this compound as a starting material. The resulting compounds showed promising activity against resistant bacterial strains .

- Development of Drug Candidates : Research highlighted the use of this compound in synthesizing drug candidates targeting specific biological pathways involved in cancer progression .

- Functional Polymers : Another investigation focused on incorporating this compound into polymer matrices to enhance the material's properties for biomedical applications .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-(propanesulfonyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the propanesulfonyl group influence the electron density of the benzene ring, making it susceptible to various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-3-phenylpropane: Similar in structure but lacks the sulfonyl group.

2-Bromo-1-phenylpropane: Similar but with different positioning of the bromine and propyl groups.

Bromobenzene: Lacks the propanesulfonyl group but shares the bromine-substituted benzene ring.

Uniqueness

1-Bromo-2-(propanesulfonyl)benzene is unique due to the presence of both a bromine atom and a propanesulfonyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Actividad Biológica

1-Bromo-2-(propanesulfonyl)benzene, with the CAS number 1354954-34-9, is a sulfonyl-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H11BrO2S

- Molecular Weight : 251.15 g/mol

- InChI Key : PETUJBQNXFOBJF-UHFFFAOYSA-N

The compound features a bromine atom and a propanesulfonyl group attached to a benzene ring, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar sulfonyl compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Cellular Signaling Modulation : The sulfonyl group may interact with cellular signaling pathways, leading to altered gene expression or protein function.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess such activities.

Antimicrobial Activity

Research on related compounds suggests that this compound could exhibit antimicrobial properties. For instance, sulfonylated compounds have been noted for their effectiveness against various bacterial strains. A study examining the structure-activity relationship (SAR) of sulfonyl compounds indicated that the presence of a bromine atom could enhance antibacterial potency by increasing lipophilicity and facilitating membrane penetration.

Antitumor Potential

Preliminary investigations into the antitumor potential of sulfonyl compounds indicate that they may inhibit cancer cell proliferation through apoptosis induction. The exact mechanism is still under investigation, but it is believed that the compound's ability to modulate signaling pathways involved in cell growth could play a significant role.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 1354954-34-9 | Potential antimicrobial, antitumor |

| 1-Bromo-2-(methylsulfonyl)benzene | 99769-28-5 | Antimicrobial |

| 3-Amino-6-bromo-1-benzothiophene | 1781783-46-7 | Antitumor, antibacterial |

The table highlights the biological activities of structurally similar compounds, suggesting that this compound may share similar properties.

Case Studies and Research Findings

- Antibacterial Study : A study published in a peer-reviewed journal evaluated the antibacterial effects of various sulfonyl compounds against Staphylococcus aureus. Results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts, suggesting a potential pathway for further exploration of this compound's efficacy .

- Anticancer Research : In vitro studies on related sulfonamide derivatives have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings point towards the need for further investigation into the antitumor effects of this compound .

- Mechanistic Insights : Research into the biochemical pathways affected by sulfonyl compounds has revealed their potential to disrupt cellular processes by interacting with key proteins involved in cell signaling and metabolism. This disruption could lead to apoptosis in cancer cells or inhibition of bacterial growth .

Propiedades

IUPAC Name |

1-bromo-2-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETUJBQNXFOBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712440 | |

| Record name | 1-Bromo-2-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354954-34-9 | |

| Record name | 1-Bromo-2-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.